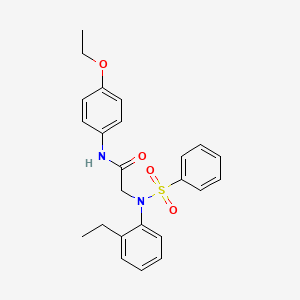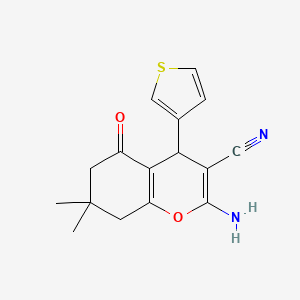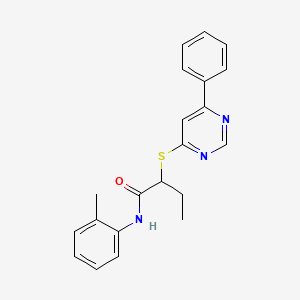![molecular formula C35H31Br2N3O2 B4905881 3-[1-(Adamantane-1-carbonyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B4905881.png)
3-[1-(Adamantane-1-carbonyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Adamantane-1-carbonyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that features a unique structure combining adamantane, bromophenyl, pyrazol, and quinolinone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Adamantane-1-carbonyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with appropriate bromophenyl and pyrazol intermediates under controlled conditions. The final step involves the cyclization to form the quinolinone ring. Common reagents used in these reactions include bromine, acyl chlorides, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Adamantane-1-carbonyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the bromophenyl groups or reduce the quinolinone ring.
Substitution: Halogen substitution reactions can be carried out to replace bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce fully saturated analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
3-[1-(Adamantane-1-carbonyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 3-[1-(Adamantane-1-carbonyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the bromophenyl and pyrazol groups may interact with enzymes or receptors, modulating their activity. The quinolinone ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane-1-carbonyl thiourea derivatives: These compounds share the adamantane moiety and have shown significant inhibitory potential towards P2X receptors.
Adamantane derivatives in clinical practice: Compounds like amantadine and memantine, which also contain the adamantane structure, are used in treating neurological disorders.
Uniqueness
3-[1-(Adamantane-1-carbonyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and quinolinone moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[2-(adamantane-1-carbonyl)-3-(4-bromophenyl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31Br2N3O2/c36-25-8-6-23(7-9-25)30-16-29(39-40(30)34(42)35-17-20-12-21(18-35)14-22(13-20)19-35)32-31(24-4-2-1-3-5-24)27-15-26(37)10-11-28(27)38-33(32)41/h1-11,15,20-22,30H,12-14,16-19H2,(H,38,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBJUKDQYKDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4C(CC(=N4)C5=C(C6=C(C=CC(=C6)Br)NC5=O)C7=CC=CC=C7)C8=CC=C(C=C8)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-furylmethyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4905799.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B4905807.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4905810.png)


![N-ethyl-2-(3-{3-[6-(trifluoromethyl)-2-pyridinyl]phenyl}-1H-pyrazol-1-yl)acetamide](/img/structure/B4905829.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B4905831.png)
![dimethyl 2-[(Z)-2-cyano-3-(dimethylamino)prop-2-enylidene]propanedioate](/img/structure/B4905838.png)
![2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1-PHENYL-1H-1,3-BENZODIAZOLE](/img/structure/B4905840.png)
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4905847.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-hydroxy-3,5-dinitrophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B4905850.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol](/img/structure/B4905855.png)
![5-(2-chlorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4905868.png)
